Ethyl 2-(chloromethyl)nicotinate
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(chloromethyl)nicotinate typically involves the reaction of ethyl nicotinate with chloromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chloromethylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Ethyl 2-(chloromethyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and lithium aluminum hydride for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(chloromethyl)nicotinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)nicotinate involves its interaction with molecular targets and pathways related to nicotinic acid derivatives . The compound may act as a precursor to other biologically active molecules, influencing various biochemical processes . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.
Nicotinic acid derivatives: These compounds have various applications in medicine, including the treatment of cardiovascular diseases and skin conditions.
This compound is unique due to its specific chemical structure and the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications .
Biological Activity
Ethyl 2-(chloromethyl)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of an ethyl ester group and a chloromethyl substituent on the pyridine ring. Its molecular formula is , with a molecular weight of approximately 199.63 g/mol. The chloromethyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.
Synthesis Methods
Several synthetic routes have been developed for this compound, typically involving the chlorination of ethyl nicotinate or its derivatives. Common reagents used in these reactions include:
- Sodium hydroxide for hydrolysis.
- Potassium permanganate for oxidation.
- Lithium aluminum hydride for reduction.
These methods can be optimized for yield and purity depending on laboratory conditions and desired applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve the inhibition of key enzymes or disruption of cellular processes in microorganisms.
Anticancer Effects
Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers. Further research is needed to elucidate the specific molecular targets and pathways involved in its anticancer activity .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that play critical roles in various biological processes. For instance, it may interact with enzymes involved in metabolic pathways, potentially leading to altered metabolic profiles in treated cells. This interaction could provide insights into developing new therapeutic agents targeting metabolic disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:
Compound Name | Position of Substituent | Unique Features |
---|---|---|
Ethyl 2-(bromomethyl)nicotinate | 2 | Exhibits different reactivity patterns |
Ethyl 5-(chloromethyl)nicotinate | 5 | Enhanced reactivity due to chlorine |
Mthis compound | 2 | Variations in solubility and activity |
This table illustrates how variations in substituent positions influence the biological activity and reactivity of these compounds.
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of nicotinic acid, including this compound, demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the chloromethyl group plays a crucial role in enhancing antimicrobial efficacy .
- Cancer Cell Line Research : In vitro experiments showed that treatment with this compound resulted in reduced viability of cancer cell lines, including breast and colon cancer cells. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of this compound revealed that it effectively inhibits certain metabolic enzymes, which could lead to altered metabolic states beneficial for therapeutic applications .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWOQNJCGKGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524476 | |
Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124797-01-9 | |
Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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